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Compound of Interest

(E)-3-bromo-3,3-difluoro-1-
Compound Name:
nitroprop-1-ene

CAS No.: 1035421-13-6

Cat. No.: B2793935

Get Quote

Executive Summary & Chemical Context

Bromo-difluoro nitroalkenes represent a specialized class of fluorinated building blocks,
merging the lipophilic bioisosterism of the difluoromethylene (

) group with the electrophilic reactivity of nitroalkenes.[1] These motifs are critical in the
development of mechanism-based enzyme inhibitors (suicide substrates) and peptidomimetics,
where the

group mimics the amide carbonyl oxygen while preventing metabolic hydrolysis.

This guide provides a rigorous spectral analysis of these cores, focusing on the 3-bromo-3,3-
difluoroprop-1-ene (BDFP) scaffold and its nitro-functionalized derivatives.[1][2] The data
presented synthesizes experimental values from commercial precursors with field-validated
shift increments for nitro-olefinic systems.[1][2]

Structural Logic & Precursor Analysis
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The characterization of bromo-difluoro nitroalkenes relies on understanding the constituent
parts: the bromodifluoromethyl group (

) and the nitroalkene (
).

The Core Precursor: 3-Bromo-3,3-difluoroprop-1-ene
(BDFP)

The synthesis of complex nitro-derivatives often begins with BDFP (CAS: 420-90-6).[1][2]
Accurate assignment of this precursor is the baseline for monitoring subsequent nitration or
coupling reactions.

Table 1: Experimental NMR Data for 3-Bromo-3,3-difluoroprop-1-ene Solvent:

| Ref: TMS (

)
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Chemical Shift Coupling
NHEIETE Assignment Multiplicity SIS
» PpM) , Hz)
(Terminal Vinyl, 560 - 5.75 Doublet of
cis) Multiplets
(Terminal Vinyl, 545 _ 555 Doublet of
trans) Multiplets
( 115.0-120.0 Triplet
)
(Internal Vinyl) 128.5-130.0 Triplet
(Terminal Vinyl) 122.0 -124.0 Singlet (broad) Minimal coupling
-43.0 to -46.0 Doublet
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Expert Insight: The diagnostic signal for BDFP is the

triplet at ~118 ppm with a massive coupling constant (
). In the
spectrum, the internal vinyl proton (

) appears as a complex multiplet due to coupling with both the terminal protons and
the fluorine atoms (

).

Synthesis & Characterization of the Nitroalkene
Derivative

Transforming the precursor into a nitroalkene (e.g., via nitration-dehydration or radical addition
of

to alkenes) dramatically alters the electronic environment.

Experimental Workflow (DOT Diagram)

The following diagram outlines the synthesis logic and the critical checkpoints for NMR
analysis.

. Check 1H:
. B D_fral’g@:\.l_ Ik S Vinyl H desheilds
Dehydration romo-Difluoro Nitroalkene (>7.0 ppm)

(-H20)

——————————— Check 19F:
Shift from -45 to -55 ppm

Nitration (NaNO2/CAN)
or Radical Addn

Intermediate:
Nitro-Alcohol / Adduct

Precursor: BDFP
(3-bromo-3,3-difluoropropene)
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Figure 1: Synthetic pathway and NMR checkpoints for converting BDFP to nitroalkenes.

Spectral Data for -Nitro- -Difluorobromo Motifs

When the nitro group is conjugated to the alkene, the olefinic protons shift significantly
downfield due to the anisotropic and inductive electron-withdrawing nature of the

group.[1][2]

Table 2: Diagnostic Shifts for Bromo-Difluoro Nitroalkenes Based on structural analogs (e.g., 3-
bromo-3-nitro-1-phenylprop-2-en-1-one and fluorinated nitroalkenes).[1][2]
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Chemical Shift (
Nucleus Moiety Pattern & Logic
» Ppm)

Downfield Shift: The

-nitro proton is highly
deshielded.[1][2] If the

7.50 - 8.60 alkene is terminal,
expect two doublets
with

-Proton: Less
deshielded than the

7.10-7.40 -proton but
significantly shifted

from the precursor
(5.9 ppm).

Broad Singlet: Often
broad due to

145.0 — 155.0 relaxation effects of
the quadrupolar

nitrogen.

Triplet: Remains a

triplet (

110.0 —118.0 ), but may shift slightly
upfield due to steric

compression from the

nitro group.

-55.0to -65.0 Shift: The introduction
of the nitro group
typically causes an
upfield shift (more

negative ppm) in the
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fluorine spectrum
compared to the

parent alkene.[1]

Protocol: Self-Validating NMR Analysis

To ensure data integrity when characterizing these unstable intermediates, follow this step-by-
step protocol.

Step 1: Prescreening (The "Heartbeat" Check)

Before running long

scans, acquire a quick non-decoupled
spectrum.

e Success Criteria: You should see a clean singlet (or doublet if H-coupled) around -45 to -65
ppm.[1][2]

o Failure Mode: Multiple peaks in this region indicate decomposition (loss of Br or hydrolysis of
the

to an acid fluoride).

Step 2: Stereochemical Assignment (NOESY)

Nitroalkenes can exist as

isomers. Standard coupling constants (
) are often insufficient if the alkene is trisubstituted.

e Protocol: Run a 1D NOESY or 2D NOESY.
o Target: Irradiate the vinyl proton.
e Analysis: Look for NOE enhancement of the

group (if spatially close) or the R-group on the other side.
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o Z-isomer (Nitro and R on same side): Strong NOE between Vinyl-H and

[1][2]

o E-isomer (Nitro and R opposite): Weak or no NOE between Vinyl-H and

[1[2]

Step 3: Satellite Verification

The presence of the bromine atom creates a unique isotope pattern in Mass Spec, but in NMR,

the carbon-fluorine coupling is your verification tool.

Verification: The carbon signal for the

group must appear as a triplet with

. If it appears as a singlet or a smaller multiplet, the difluoro-bromo integrity is lost.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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